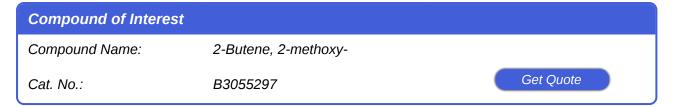


2-methoxy-2-butene CAS number and properties

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An In-depth Technical Guide to 2-Methoxy-2-butene

Introduction

2-Methoxy-2-butene, an unsaturated ether, is a chemical compound of interest in various research and industrial applications. Its unique structure, featuring a double bond and a methoxy group, imparts specific reactivity that makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, safety information, and reactivity, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of 2-methoxy-2-butene are summarized below. This data is crucial for its handling, storage, and application in experimental settings.

Table 1: Identifiers and Chemical Structure



Identifier	Value
CAS Number	6380-95-6[1][2][3]
IUPAC Name	2-methoxybut-2-ene[1][3]
Molecular Formula	C ₅ H ₁₀ O[1][2][3]
Molecular Weight	86.13 g/mol [1][4]
Synonyms	2-Butene, 2-methoxy-; methyl sec-butenyl ether[1][5]
InChI Key	JWBPCSXRWORRAI-UHFFFAOYSA-N[1]
Stereoisomers	(E)-2-methoxybut-2-ene (CAS: 25125-84-2), (Z)-2-methoxybut-2-ene (CAS: 25125-85-3)[6][7]

Table 2: Physicochemical Properties

Property	Value
Appearance	Colorless liquid
Boiling Point	67°C at 760 mmHg[6][8]
Density	0.777 g/cm ³ [6][8]
Vapor Pressure	160 mmHg at 25°C[8]
Octanol/Water Partition Coefficient (logP)	1.4 - 1.56[4][7][8]
Solubility	Insoluble in water.[9]

Safety and Hazard Information

2-Methoxy-2-butene is classified as a hazardous substance. Strict adherence to safety protocols is mandatory. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following data.

Table 3: GHS Hazard Classification



Hazard Class	Category
Flammable Liquids	2[5]
Serious Eye Damage/Eye Irritation	2[3]
Specific Target Organ Toxicity (Single Exposure)	3 (Respiratory tract irritation)[3]
Reproductive Toxicity	2[3][5]
Hazardous to the Aquatic Environment (Long-term)	3[5]

Signal Word:Danger[3][5]

Hazard Statements (H-Statements):

- H225: Highly flammable liquid and vapor.[3][5]
- H319: Causes serious eye irritation.[3][5]
- H335: May cause respiratory irritation.[3][5]
- H361: Suspected of damaging fertility or the unborn child.[3][5]
- H412: Harmful to aquatic life with long lasting effects.[3][5]

Precautionary Statements (P-Statements):

- Prevention: P210 (Keep away from heat/sparks/open flames/hot surfaces), P233 (Keep container tightly closed), P280 (Wear protective gloves/eye protection).[5]
- Response: P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- Storage: P403+P235 (Store in a well-ventilated place. Keep cool), P405 (Store locked up).



 Disposal: P501 (Dispose of contents/container in accordance with local/regional/national/international regulations).[5][10]

Caption: GHS Safety Workflow for 2-Methoxy-2-butene.

Reactivity and Applications

The reactivity of 2-methoxy-2-butene is primarily dictated by its carbon-carbon double bond and the electron-donating methoxy group.

- Electrophilic Addition: The double bond is electron-rich, making it susceptible to attack by electrophiles. The methoxy group's oxygen atom can stabilize the resulting carbocation intermediate through resonance, influencing the regionselectivity of the reaction.[11]
- Cycloaddition Reactions: 2-Methoxy-2-butene can participate in cycloaddition reactions with other unsaturated molecules to form cyclic compounds.[11]
- Radical Scavenging: It has been used as a free radical scavenger in solvents like trichloromethane and dichloromethane.[12]
- Synthetic Intermediate: This compound serves as a precursor in various organic syntheses. For instance, asymmetric hydroboration-oxidation of its (E)- and (Z)-isomers can produce chiral 3-methoxy-2-butanols with high enantiomeric excess.[11]

Experimental Protocols and Data

Detailed experimental protocols for the synthesis or specific reactions of 2-methoxy-2-butene are beyond the scope of this guide. Researchers should consult specialized chemical literature, such as peer-reviewed journals and patents, for validated methodologies.

Spectroscopic data is essential for structure confirmation. Key expected NMR signals are:

- ¹H NMR: The methoxy protons (-OCH₃) typically appear as a singlet around δ 3.2–3.4 ppm.
 [11]
- ¹³C NMR: Distinct signals are expected for the methoxy carbon, the olefinic carbons, and the methyl carbons, providing a clear fingerprint of the carbon skeleton.[11]



The logical workflow for handling a chemical spill is outlined in the diagram below, emphasizing the sequence of actions from initial assessment to final decontamination.

Caption: Chemical Spill Response Workflow.

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